molecular formula C14H15Cl2N2OPS B2830143 2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 326034-56-4

2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B2830143
CAS No.: 326034-56-4
M. Wt: 361.22
InChI Key: MRSIKSVJDWLWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole is a complex organic compound that features a dichlorinated aniline moiety linked to a phosphorylated benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Phosphorylation: The benzothiazole ring is then phosphorylated using a suitable phosphorylating agent such as phosphorus oxychloride or phosphorus trichloride.

    Attachment of the Aniline Moiety: The phosphorylated benzothiazole is reacted with 2,5-dichloroaniline under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloroaniline: A simpler compound with similar substitution patterns but lacking the benzothiazole and phosphoryl groups.

    Benzothiazole derivatives: Compounds with the benzothiazole ring but different substituents.

    Phosphorylated anilines: Compounds with phosphoryl groups attached to aniline moieties.

Uniqueness

2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to its combination of dichloroaniline, benzothiazole, and phosphoryl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dichloro-N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N2OPS/c1-20(19,18-12-8-9(15)6-7-10(12)16)14-17-11-4-2-3-5-13(11)21-14/h6-8H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSIKSVJDWLWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C1=NC2=C(S1)CCCC2)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N2OPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.